molecular formula C9H11ClN2O2 B2530082 5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid;hydrochloride CAS No. 2173996-60-4

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid;hydrochloride

Cat. No.: B2530082
CAS No.: 2173996-60-4
M. Wt: 214.65
InChI Key: CXJZSLGZHQELNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 214.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activities

5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid; hydrochloride has been involved in research for its potential in creating new antibacterial agents. For instance, the synthesis and evaluation of temafloxacin hydrochloride, a compound in the 4-pyridone-3-carboxylic acid class, showcased its broad-spectrum antimicrobial properties. This research emphasizes the importance of chemical structure in developing effective antibacterial drugs (Chu et al., 1991).

Chemical Reactions and Compound Synthesis

The compound's reactivity has been explored in the context of synthesizing new chemical entities. For example, research into the hydrolysis of reaction products obtained from acetylenecarboxylic acid with amines has led to insights into chemical bonds and potential applications in drug development and synthetic chemistry (Iwanami et al., 1964).

Biochemical Studies

The compound also finds relevance in biochemical studies, such as understanding the absolute configuration of natural biopterins. Research in this area contributes to our knowledge of biochemical pathways and has implications for medical science, particularly in understanding cofactor roles in enzymatic reactions (Armarego et al., 1982).

Pharmaceutical Intermediate Synthesis

Furthermore, 5,6,7,8-Tetrahydroquinoxaline-2-carboxylic acid; hydrochloride serves as an intermediate in pharmaceutical synthesis. An example includes its role in the improved preparation of key intermediates for medications such as Pirenoxine, highlighting its utility in drug manufacturing processes (Reddy et al., 2022).

Environmental and Biological Research

The compound's derivatives have been studied for environmental and biological applications, such as the detoxification of carcinogenic compounds. This research not only contributes to our understanding of chemical reactions but also has practical implications for environmental protection and public health (Zhu et al., 2010).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinoxaline-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8;/h5H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJZSLGZHQELNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=CN=C2C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.